4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid
CAS No.: 5966-19-8
Cat. No.: VC2314475
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25 g/mol
* For research use only. Not for human or veterinary use.
![4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid - 5966-19-8](/images/structure/VC2314475.png)
Specification
CAS No. | 5966-19-8 |
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Molecular Formula | C13H12N2O2 |
Molecular Weight | 228.25 g/mol |
IUPAC Name | 4-(pyridin-3-ylmethylamino)benzoic acid |
Standard InChI | InChI=1S/C13H12N2O2/c16-13(17)11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2,(H,16,17) |
Standard InChI Key | ZLMNETCOHNPJOE-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)CNC2=CC=C(C=C2)C(=O)O |
Canonical SMILES | C1=CC(=CN=C1)CNC2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Features
4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid consists of a benzoic acid core with a secondary amino group at the para position, which connects to a pyridine ring through a methylene bridge. This structure creates a molecule with multiple functional groups that can participate in various chemical interactions and biological activities. The compound's structure can be described as:
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A benzoic acid core with a carboxylic acid group
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A secondary amino group (-NH-) at the para position relative to the carboxylic acid
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A pyridine ring connected through a methylene (-CH2-) linker
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The pyridine nitrogen positioned at the meta position (position 3) of the pyridine ring
Physical and Chemical Properties
The physical and chemical properties of 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid are summarized in the following table:
The compound possesses both acidic properties through its carboxylic acid group and basic properties via the pyridine nitrogen and secondary amine. This amphoteric nature affects its solubility profile, with predicted limited water solubility but better solubility in polar organic solvents such as DMSO and methanol .
Synthesis Methods
General Synthetic Approaches
While the search results don't provide specific synthesis methods for 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid, several potential synthetic routes can be proposed based on general organic chemistry principles and the synthesis of structurally similar compounds:
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Reductive amination reaction between 4-aminobenzoic acid and pyridine-3-carboxaldehyde
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Nucleophilic substitution reaction between 4-aminobenzoic acid and 3-(chloromethyl)pyridine
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Coupling reaction of 4-aminobenzoic acid with appropriate pyridine derivatives
Proposed Synthetic Route
A likely synthetic route would involve reductive amination:
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Reaction of 4-aminobenzoic acid with pyridine-3-carboxaldehyde to form an imine intermediate
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Reduction of the imine using a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNBH3)
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Purification through recrystallization or column chromatography
This approach is similar to the synthesis described for related compounds such as 4-Methoxy-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid, which involves the reaction of the appropriate aminobenzoic acid derivative with pyridine-containing reagents.
Structure-Activity Relationships
Key Structural Features Influencing Activity
The biological activity of 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid is likely influenced by several structural elements:
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The carboxylic acid group (-COOH) can participate in hydrogen bonding and ionic interactions with biological targets, particularly with basic amino acid residues in proteins.
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The secondary amino group (-NH-) can function as both a hydrogen bond donor and acceptor, enhancing interaction with various biological molecules.
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The pyridine ring provides a basic nitrogen atom that can interact with acidic residues in biological targets or participate in coordination with metal ions.
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The flexible methylene linker allows conformational adaptation, potentially enabling better fit into binding pockets of target proteins .
Comparison with Structural Analogs
A comparative analysis of 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid with structurally related compounds provides insights into how structural modifications might affect activity:
This comparison reveals that substitution patterns, additional functional groups, and the position of the pyridine nitrogen can significantly influence the properties and potential biological activities of these compounds .
Research Applications
Medicinal Chemistry Applications
4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid has several potential applications in medicinal chemistry:
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As a scaffold for drug development: The compound's structure provides a versatile starting point for creating derivatives with enhanced biological activities.
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As a building block for drug synthesis: The functional groups present in the compound make it valuable for constructing more complex pharmaceutical molecules.
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In structure-activity relationship studies: Systematic modification of the compound can help elucidate relationships between chemical structure and biological activity, guiding the design of more effective therapeutic agents .
Chemical and Material Science Applications
Beyond medicinal chemistry, 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid may find applications in:
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Coordination chemistry: The compound can serve as a ligand for metal complexation, potentially yielding materials with catalytic, sensing, or magnetic properties.
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Supramolecular chemistry: The hydrogen bonding capabilities of the compound enable its use in constructing supramolecular assemblies, similar to the structures observed with related benzoic acid derivatives described in the literature .
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Chemical sensors: The compound's structure suggests potential application in designing chemical sensors for metal ions or biologically relevant analytes.
Analytical Characterization
Spectroscopic Properties
The spectroscopic characterization of 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid would typically include:
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NMR spectroscopy: Characteristic signals would include those from aromatic protons of both the benzoic acid and pyridine rings, the methylene protons connecting the two rings, the amino proton, and the carboxylic acid proton.
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IR spectroscopy: Expected bands would include O-H and N-H stretching vibrations, C=O stretching of the carboxylic acid group, C=N vibrations from the pyridine ring, and various aromatic C=C stretching vibrations.
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Mass spectrometry: The molecular ion peak would be expected at m/z 228, with fragmentation patterns including loss of the carboxylic acid group or cleavage of the C-N bond connecting the methylamine bridge.
Future Research Directions
Synthesis and Characterization
Future research on 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid could focus on:
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Developing optimized and scalable synthesis methods, potentially exploring green chemistry approaches.
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Comprehensive characterization of physical, chemical, and spectroscopic properties.
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Investigation of polymorphism and solid-state properties, which could affect pharmaceutical applications.
Biological and Medicinal Chemistry Studies
Further exploration of the biological activity of 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid could include:
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Systematic screening against various biological targets, including enzymes, receptors, and microbial strains.
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Synthesis and evaluation of derivatives with modified substituents to enhance potency, selectivity, or pharmacokinetic properties.
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Mechanistic studies to understand the molecular basis of any observed biological activities.
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Exploration of potential applications in cancer therapy, given the anticancer properties observed in related compounds .
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